Brilaroxazine

Description

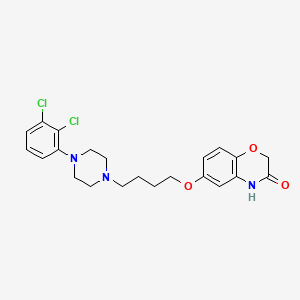

Structure

3D Structure

Properties

IUPAC Name |

6-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25Cl2N3O3/c23-17-4-3-5-19(22(17)24)27-11-9-26(10-12-27)8-1-2-13-29-16-6-7-20-18(14-16)25-21(28)15-30-20/h3-7,14H,1-2,8-13,15H2,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKMNTBZJOXTJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCOC2=CC3=C(C=C2)OCC(=O)N3)C4=C(C(=CC=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001136921 | |

| Record name | 6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001136921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239729-06-6 | |

| Record name | 6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2H-1,4-benzoxazin-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1239729-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4-(4-(2,3-Dichlorophenyl)-piperazin-1-yl)-butoxy)-2H-benzo(b)(1,4)oxazin-3(4H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239729066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brilaroxazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09226 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001136921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BRILAROXAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8L60BA01I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Brilaroxazine (RP5063): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brilaroxazine (developmental code name: RP5063) is an investigational third-generation atypical antipsychotic under development by Reviva Pharmaceuticals.[1] It is classified as a dopamine-serotonin system modulator, exhibiting a unique and broad pharmacological profile that distinguishes it from existing antipsychotic agents.[1][2] Clinical trial data suggest this compound may offer favorable efficacy combined with an improved side-effect profile, particularly concerning metabolic, endocrine, and extrapyramidal symptoms.[1][2] This technical guide provides an in-depth exploration of the molecular and preclinical basis for this compound's mechanism of action, intended for professionals in neuroscience research and drug development.

Core Mechanism: Multimodal Receptor Modulation

This compound's primary mechanism of action is centered on its function as a multimodal modulator of key dopamine (D) and serotonin (5-HT) receptors implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders. It acts as a partial agonist at dopamine D₂, D₃, and D₄ receptors, as well as serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors. Concurrently, it functions as an antagonist at serotonin 5-HT₂ₑ, 5-HT₂₋, 5-HT₆, and 5-HT₇ receptors. This "receptor-tuning" approach aims to stabilize dopaminergic and serotonergic neurotransmission, alleviating both positive and negative symptoms of schizophrenia while minimizing off-target effects.

Quantitative Data: Receptor Binding and Functional Activity

The affinity of this compound for various neurotransmitter receptors has been characterized through radioligand binding assays. The dissociation constant (Ki) is a measure of binding affinity; a lower Ki value indicates a stronger binding affinity.

Table 1: this compound Receptor Binding Affinity Profile

| Receptor/Site | Ki (nM) |

| Dopamine Receptors | |

| D₂ | 0.40 |

| D₃ | 0.48 |

| D₄.₄ | 0.80 |

| D₁ | 100 |

| Dopamine Transporter (DAT) | >1000 |

| Serotonin Receptors | |

| 5-HT₁ₐ | 1.1 |

| 5-HT₂ₐ | 1.2 |

| 5-HT₂ₑ | 1.2 |

| 5-HT₂₋ | 0.20 |

| 5-HT₆ | 50 |

| 5-HT₇ | 2.1 |

| 5-HT₁ₑ | >1000 |

| Serotonin Transporter (SERT) | 79 |

| Adrenergic Receptors | |

| α₁ₑ | 6.7 |

| α₂ | >1000 |

| Other Receptors | |

| Histamine H₁ | 100 |

| Nicotinic α₄β₂ | 40 |

| Muscarinic (M₁-M₅) | >1000 |

| Data sourced from Wikipedia, which compiles data from primary pharmaceutical sources. Values represent the inverse measure of binding affinity; lower values indicate stronger binding. |

Table 2: this compound Functional Activity Profile

| Receptor | Functional Activity |

| Dopamine Receptors | |

| D₂, D₃, D₄ | Partial Agonist |

| Serotonin Receptors | |

| 5-HT₁ₐ | Partial Agonist |

| 5-HT₂ₐ | Partial Agonist |

| 5-HT₂ₑ | Antagonist |

| 5-HT₂₋ | Antagonist |

| 5-HT₆ | Antagonist |

| 5-HT₇ | Antagonist |

| This profile defines this compound as a dopamine-serotonin system stabilizer. |

Signaling Pathways

This compound's therapeutic effects are mediated through the modulation of distinct intracellular signaling cascades downstream of its target receptors.

Dopamine D₂/D₃/D₄ Receptor Partial Agonism

Dopamine D₂-like receptors are coupled to inhibitory G-proteins (Gαi/o). As a partial agonist, this compound provides a stabilizing effect on this pathway. In states of hyperdopaminergic activity (thought to underlie positive symptoms), it competes with endogenous dopamine and reduces signal transduction. In states of hypodopaminergic activity (associated with negative and cognitive symptoms), it provides a baseline level of stimulation. This partial agonism inhibits the enzyme adenylyl cyclase, leading to a decrease in the production of the second messenger cyclic AMP (cAMP) and subsequent reduction in Protein Kinase A (PKA) activity.

Serotonin 5-HT₁ₐ Receptor Partial Agonism

Similar to D₂ receptors, the 5-HT₁ₐ receptor is coupled to Gαi/o proteins. Its activation as an autoreceptor on raphe nucleus neurons suppresses serotonergic firing, while its stimulation as a postsynaptic heteroreceptor modulates neuronal activity in regions like the hippocampus and cortex. This compound's partial agonism at this receptor inhibits adenylyl cyclase to reduce cAMP levels. Additionally, the Gβγ subunits released upon G-protein activation can stimulate the Ras-Raf-MEK-ERK (MAPK) signaling cascade, which is involved in neuroplasticity and cell survival.

Serotonin 5-HT₂ₐ Receptor Antagonism

The 5-HT₂ₐ receptor is primarily coupled to Gαq/11 proteins. Activation of this receptor stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates Protein Kinase C (PKC). This pathway is implicated in the mechanism of classic psychedelics and contributes to glutamatergic neuron hyperactivity. By acting as an antagonist, this compound blocks this signaling cascade, which is thought to contribute to its antipsychotic effects and beneficial impact on sleep and anxiety.

Key Preclinical Experimental Protocols

The antipsychotic potential of this compound was evaluated in established rodent models that emulate symptoms of human psychosis. These experiments provide in vivo proof-of-concept for its mechanism of action.

Apomorphine-Induced Climbing in Mice

This test is a standard screening model for compounds with dopamine D₂ receptor blocking activity, predictive of antipsychotic efficacy. Apomorphine, a non-selective dopamine agonist, induces a characteristic vertical climbing behavior in mice, which is antagonized by D₂ receptor blockers.

-

Objective: To assess the potential antipsychotic activity of this compound by measuring its ability to inhibit apomorphine-induced climbing behavior.

-

Animal Model: Male NMRI or Swiss-Webster mice.

-

Methodology:

-

Acclimation: Animals are acclimated to the testing environment.

-

Grouping: Mice are randomized into treatment groups (e.g., Vehicle, this compound at various doses [1, 3, 10 mg/kg], and a positive control like Haloperidol [0.5 mg/kg]).

-

Pre-treatment: Animals receive an intraperitoneal (i.p.) injection of the test compound or vehicle.

-

Dopaminergic Challenge: 30 minutes after pre-treatment, animals are challenged with a subcutaneous (s.c.) injection of apomorphine (e.g., 1.0 - 1.5 mg/kg).

-

Observation: Immediately after the apomorphine injection, each mouse is placed in a cylindrical wire mesh cage. Climbing behavior (all four paws off the cage floor) is then scored at set intervals (e.g., every 10 minutes for 30 minutes).

-

-

Endpoint: The primary endpoint is the total climbing score or time, which is compared between the treatment groups and the vehicle control. A significant reduction in climbing indicates D₂ receptor antagonism.

-

Results for this compound: this compound was shown to significantly decrease apomorphine-induced climbing at all tested doses (1, 3, and 10 mg/kg) compared to the vehicle control (p<0.001), demonstrating potent in vivo antipsychotic-like activity.

Dizocilpine (MK-801)-Induced Hyperactivity in Rats

Dizocilpine (MK-801) is a non-competitive NMDA receptor antagonist that induces hyperlocomotion and stereotyped behaviors in rodents. This model is used to simulate aspects of schizophrenia, including positive symptoms and cognitive deficits, that are thought to involve glutamatergic dysfunction.

-

Objective: To evaluate this compound's efficacy in a glutamatergic dysfunction model of psychosis.

-

Animal Model: Male Wistar rats.

-

Methodology:

-

Grouping: Rats are randomized into treatment groups (e.g., Vehicle, this compound [3, 10, 30 mg/kg], and a positive control like Olanzapine).

-

Pre-treatment: Animals receive an i.p. injection of the test compound or vehicle.

-

NMDA Antagonist Challenge: After a set pre-treatment time, animals are challenged with an injection of dizocilpine to induce hyperlocomotor activity.

-

Behavioral Assessment: Animals are placed in an open-field arena, and activity is monitored using automated tracking systems.

-

-

Endpoints: Key endpoints include total distance traveled (locomotor activity), time spent in specific zones, and frequency of stereotyped behaviors (e.g., repetitive head movements, sniffing).

-

Results for this compound: this compound significantly reduced dizocilpine-induced hyperactivity and stereotypy. For example, at 10 mg/kg and 30 mg/kg doses, it reduced stereotypy by 51% and 58% (p<0.001), respectively, and induced locomotion by 49% and 47% (p<0.01), respectively, compared to the dizocilpine-only group.

Conclusion

This compound exhibits a complex and nuanced mechanism of action, characterized by its high-affinity binding and multimodal functional activity at a range of dopamine and serotonin receptors. Its profile as a D₂/D₃/D₄ and 5-HT₁ₐ/5-HT₂ₐ partial agonist, combined with potent antagonism at 5-HT₂ₑ/₂₋/₆/₇ receptors, provides a strong rationale for its development as a dopamine-serotonin system stabilizer. Preclinical data from established in vivo models of psychosis corroborate this mechanism, demonstrating potent antipsychotic-like effects. This unique pharmacological signature holds the potential to address both positive and negative symptom domains of schizophrenia while offering an improved safety and tolerability profile over existing treatments.

References

Brilaroxazine: An In-Depth Technical Guide on In Vivo Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brilaroxazine (developmental code name: RP5063) is an investigational atypical antipsychotic agent under development by Reviva Pharmaceuticals for the treatment of schizophrenia and other neuropsychiatric and inflammatory disorders.[1] As a third-generation antipsychotic, this compound is characterized as a dopamine-serotonin system modulator, exhibiting a unique pharmacological profile that suggests potential for favorable efficacy and an improved side-effect profile compared to existing treatments.[1] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, synthesizing available data from preclinical and clinical studies.

Pharmacodynamics: Mechanism of Action and Receptor Profile

This compound's therapeutic effects are believed to be mediated through its multimodal activity at various dopamine and serotonin receptors. It acts as a potent partial agonist at dopamine D₂, D₃, and D₄ receptors, as well as serotonin 5-HT₁ₐ receptors.[1] Additionally, it functions as an antagonist at serotonin 5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂C, 5-HT₆, and 5-HT₇ receptors.[1] This distinct receptor binding profile contributes to its antipsychotic, anxiolytic, and potential pro-cognitive effects.[2]

The table below summarizes the receptor binding affinities (Ki, nM) of this compound for various neurotransmitter receptors.

| Receptor | Binding Affinity (Ki, nM) |

| D₂S | High Affinity |

| D₂L | High Affinity |

| D₃ | High Affinity |

| D₄.₄ | High Affinity |

| 5-HT₁ₐ | High Affinity |

| 5-HT₂ₐ | High Affinity |

| 5-HT₂ₑ | High Affinity |

| 5-HT₇ | High Affinity |

| D₁ | Moderate Affinity |

| D₅ | Moderate Affinity |

| 5-HT₂C | Moderate Affinity |

| 5-HT₃ | Moderate Affinity |

| 5-HT₆ | Moderate Affinity |

| H₁ | Moderate Affinity |

| α₄β₂ nicotinic | Moderate Affinity |

| Serotonin Transporter (SERT) | Moderate Affinity |

| α₁B adrenergic | Moderate Affinity |

Data sourced from Wikipedia.

Signaling Pathways

The interaction of this compound with key dopamine and serotonin receptors modulates downstream signaling pathways implicated in the pathophysiology of schizophrenia. Its partial agonism at D₂ receptors is thought to stabilize dopaminergic neurotransmission, reducing the excessive dopamine activity associated with positive symptoms while avoiding the profound receptor blockade that can lead to extrapyramidal side effects. Its activity at various serotonin receptors, particularly its antagonism at 5-HT₂ₐ receptors, is believed to contribute to its efficacy against negative symptoms and cognitive deficits.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in both animals and humans have characterized the pharmacokinetic profile of this compound, demonstrating predictable and consistent behavior.

Absorption

This compound exhibits good oral bioavailability, exceeding 80%. Following oral administration, it is readily absorbed, with time to maximum plasma concentration (Tmax) generally observed between 4 to 6 hours.

Distribution

This compound is highly bound to plasma proteins, with a binding percentage greater than 99%. The volume of distribution (Vc/F) has been estimated to be 328.00 ± 31.40 L, indicating extensive distribution into tissues.

Metabolism

This compound is primarily metabolized in the liver, mainly by the cytochrome P450 enzymes CYP3A4 (approximately 64%) and CYP2D6 (approximately 17%). The major metabolic pathways include oxidation, N- or O-dealkylation, with subsequent sulfation and/or glucuronidation. A major circulating metabolite is N-(2,3-chlorophenyl)-glycine (M219), which accounts for a significant portion of the total circulating radioactivity in mice, dogs, and humans. Importantly, no unique human-specific metabolites have been identified in plasma.

Excretion

The primary route of excretion for this compound and its metabolites is through the feces. In humans, approximately 52.3% of an administered dose is recovered in the feces, while 32.8% is recovered in the urine. The elimination half-life of this compound is approximately 55 hours, supporting a once-daily dosing regimen.

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of this compound from a population pharmacokinetic analysis in patients with schizophrenia or schizoaffective disorder.

| Parameter | Value |

| Oral Clearance (Cl/F) | 5.11 ± 0.11 L/h |

| Volume of Distribution (Vc/F) | 328.00 ± 31.40 L |

| Absorption Constant (ka) | 0.42 ± 0.17 h⁻¹ |

| Lag Time (t lag) | 0.41 ± 0.02 h |

| Half-life (t½) | 44.5 h |

Data from a population pharmacokinetic analysis of Phase 2 study data.

In Vivo Pharmacodynamics and Clinical Efficacy

The clinical pharmacodynamics of this compound have been primarily assessed in patients with schizophrenia, with the Positive and Negative Syndrome Scale (PANSS) serving as the primary endpoint for efficacy.

Clinical Efficacy in Schizophrenia

Phase II and Phase III clinical trials have demonstrated the efficacy of this compound in treating the symptoms of schizophrenia. In a Phase III trial, this compound 50 mg showed a statistically significant and clinically meaningful reduction in the PANSS total score compared to placebo. Improvements were also observed in both positive and negative symptom subscales. The 15 mg dose also showed a trend towards improvement.

The relationship between this compound exposure (as measured by cumulative area under the curve, AUC) and the change in PANSS total score has been characterized by an Emax model.

| Emax Model Parameter | Value |

| E₀ (Baseline PANSS) | 87.3 ± 0.71 (PANSS Units) |

| Emax (Maximum PANSS Reduction) | -31.60 ± 4.05 (PANSS Units) |

| AUC₅₀ (AUC for 50% of Emax) | 89.60 ± 30.10 (µg·h/mL) |

Data from a population pharmacodynamic analysis of Phase 2 study data.

Experimental Protocols

Detailed experimental protocols are essential for the replication and interpretation of research findings. Below are outlines of key experimental methodologies employed in the in vivo assessment of this compound.

Preclinical Pharmacodynamic Assessment: Dizocilpine-Induced Hyperlocomotion

This model is used to assess the antipsychotic potential of a compound by its ability to attenuate the hyperlocomotor activity induced by the NMDA receptor antagonist dizocilpine (MK-801).

Experimental Workflow:

References

Preclinical studies of RP5063

An In-depth Technical Guide to the Preclinical Studies of RP5063 (Brilaroxazine)

Introduction

RP5063, also known as this compound, is a novel, multimodal neuromodulator under development for the treatment of schizophrenia and other neuropsychiatric and inflammatory disorders.[1][2][3][4] Classified as a third-generation antipsychotic, it functions as a dopamine-serotonin system stabilizer.[2] Preclinical research has been instrumental in establishing the compound's pharmacological profile, mechanism of action, and initial safety and efficacy, paving the way for clinical investigation. This document provides a comprehensive overview of the key preclinical studies that have defined the scientific foundation for RP5063's development.

Pharmacodynamics: Receptor Binding and Functional Activity

The core of RP5063's mechanism of action lies in its unique profile as a modulator of multiple dopamine (D) and serotonin (5-HT) receptors. It also interacts with nicotinic acetylcholine receptors and the serotonin transporter (SERT).

In Vitro Receptor Binding Affinity

Preclinical studies have established that this compound possesses a high binding affinity for several dopamine and serotonin receptor subtypes implicated in the pathophysiology of schizophrenia. Its profile is distinguished by a potent affinity (Ki, ≤6 nM) and less than 10-fold separation in activity between the D2 receptor and other key targets like D3, D4, 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT7 receptors. Moderate affinity for other receptors contributes to its broad pharmacological effects.

Table 1: Receptor Binding Affinities (Ki) of RP5063

| Receptor Target | Binding Affinity (Ki, nM) |

|---|---|

| Dopamine D₂ | 0.7 |

| Dopamine D₃ | 1.9 |

| Dopamine D₄ | 2.3 |

| Serotonin 5-HT₁ₐ | 2.4 |

| Serotonin 5-HT₂ₐ | 5.3 |

| Serotonin 5-HT₂ₑ | 1.2 |

| Serotonin 5-HT₇ | 2.0 |

| Serotonin 5-HT₆ | ≤50 |

| Serotonin Transporter (SERT) | Moderate Affinity |

| α₄β₂ Nicotinic Acetylcholine | ≤50 |

| α₁ₑ Adrenergic | Moderate Affinity |

| Histamine H₁ | Moderate Affinity |

(Data sourced from Wikipedia and other publications where specific values were not provided)

Functional Activity Profile

RP5063 exhibits a complex functional profile, acting as a partial agonist at certain receptors while antagonizing others. This "stabilizer" activity is believed to modulate neurotransmitter systems without causing complete blockade, potentially leading to a better side-effect profile compared to older antipsychotics.

-

Partial Agonist Activity : D₂, D₃, D₄, 5-HT₁ₐ, 5-HT₂ₐ receptors.

-

Antagonist Activity : 5-HT₂ₑ, 5-HT₆, 5-HT₇ receptors.

This combination of effects—dopamine system stabilization, serotonin modulation, and potential cognitive enhancement via nicotinic receptor interaction—forms the basis of its therapeutic potential.

Signaling Pathway Diagram

The following diagram illustrates the primary receptor interactions of RP5063.

Caption: RP5063 mechanism of action at key dopamine and serotonin receptors.

In Vivo Efficacy in Animal Models

RP5063 has demonstrated efficacy in multiple rodent models designed to emulate symptoms of schizophrenia, including positive symptoms (psychosis), negative symptoms, and cognitive deficits.

Models of Psychosis (Positive Symptoms)

This model assesses the D1/D2 receptor-stimulating effects of apomorphine, which induces a characteristic climbing behavior in mice. Antipsychotic drugs that block dopamine receptors can inhibit this behavior.

-

Experimental Protocol:

-

Animals: Male NMRI mice were used.

-

Groups (n=10 per group): Vehicle control, RP5063 (1, 3, and 10 mg/kg, i.p.), and Haloperidol (0.5 mg/kg, i.p.) as a positive control.

-

Procedure: Animals were administered the test compounds or vehicle 30 minutes before receiving a subcutaneous (s.c.) injection of apomorphine (1 mg/kg). Climbing behavior was then observed and scored.

-

-

Results: this compound significantly decreased apomorphine-induced climbing behavior at all tested doses (1, 3, and 10 mg/kg) compared to the vehicle control (p<0.001).

Table 2: Effect of RP5063 on Apomorphine-Induced Climbing

| Treatment Group | Dose (mg/kg, i.p.) | Outcome |

|---|---|---|

| Vehicle | - | Control climbing behavior |

| RP5063 | 1 | Significant reduction in climbing (p<0.001) |

| RP5063 | 3 | Significant reduction in climbing (p<0.001) |

| RP5063 | 10 | Significant reduction in climbing (p<0.001) |

| Haloperidol | 0.5 | Significant reduction in climbing |

This model uses an NMDA receptor antagonist (dizocilpine) to induce hyperlocomotion, stereotypy, and rearing behaviors, which are considered analogues of psychotic symptoms in humans.

-

Experimental Protocol:

-

Animals: Male Wistar rats were used.

-

Groups (n=10 per group): Vehicle, RP5063 (3, 10, and 30 mg/kg, i.p.), and Olanzapine (6 mg/kg, i.p.) as a positive control.

-

Procedure: The test compounds were administered, and locomotor activity was measured to assess effects on spontaneous and dizocilpine-induced behaviors.

-

-

Results: RP5063 dose-dependently reduced dizocilpine-induced locomotor activity, stereotypy, and rearing.

Table 3: Effect of RP5063 on Dizocilpine-Induced Behaviors

| Behavior | Dose (3 mg/kg) | Dose (10 mg/kg) | Dose (30 mg/kg) |

|---|---|---|---|

| Spontaneous Locomotion | ↓ 15% (p<0.05) | ↓ 40% (p<0.001) | ↓ 30% (p<0.01) |

| Induced Locomotion | ↓ 25% (p<0.05) | ↓ 49% (p<0.01) | ↓ 47% (p<0.01) |

| Stereotypy | - | ↓ 51% (p<0.001) | ↓ 58% (p<0.001) |

Model of Sensorimotor Gating Deficits

PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse). Deficits in PPI are observed in schizophrenic patients and can be induced in rodents with dopamine agonists like apomorphine. This model assesses a drug's ability to restore normal sensorimotor gating.

-

Experimental Protocol:

-

Animals: Male Wistar rats were used.

-

Groups (n=15 per group): Included a vehicle group, a vehicle + apomorphine group, RP5063 (3, 10, and 30 mg/kg, i.p.) + apomorphine, and Haloperidol (1 mg/kg, i.p.) + apomorphine.

-

Procedure: Test compounds were administered 15 minutes before apomorphine (1 mg/kg, s.c.), and PPI was measured in startle chambers.

-

-

Results: RP5063 dose-dependently reversed the deficit in PPI induced by apomorphine. The effect was statistically significant at 10 mg/kg (at 87 dB) and at 30 mg/kg across all sound levels.

Caption: Experimental workflow for the Prepulse Inhibition (PPI) test.

Models of Cognitive Deficits

Subchronic administration of the NMDA antagonist PCP is used to model cognitive impairments relevant to schizophrenia. The NOR test assesses declarative and episodic memory.

-

Experimental Protocol:

-

Model Induction: Mice were treated with subchronic PCP to induce cognitive deficits.

-

Treatment: Acutely administered RP5063 was evaluated for its ability to reverse the PCP-induced impairment.

-

-

Results: Acute administration of RP5063 significantly reversed the impairment in novel object recognition caused by subchronic PCP treatment. It also increased cortical dopamine efflux, which is believed to be a critical mechanism for its cognitive-enhancing properties.

Preclinical Pharmacokinetics and Toxicology

While detailed results from formal preclinical pharmacokinetic (PK) and toxicology studies are largely unpublished, regulatory filings indicate their successful completion. The favorable outcomes of these studies were essential for advancing RP5063 into clinical trials.

Information from early clinical studies in healthy volunteers and patients provides insight into the compound's PK profile, which is likely reflective of observations in preclinical species:

-

Absorption: Substantial and relatively rapid oral absorption.

-

Linearity: Dose-proportional increases in maximum concentration (Cmax) and area under the curve (AUC).

-

Half-Life: A relatively long terminal half-life, supporting once-daily dosing.

-

Metabolism: Primarily metabolized via CYP3A4 (64%) and CYP2D6 (17%).

A full battery of regulatory-compliant toxicology and safety pharmacology studies has been completed, establishing a safety profile that permitted clinical development.

Preclinical Studies in Other Indications

Beyond neuropsychiatry, the unique pharmacological profile of RP5063, particularly its potent activity at serotonin receptors, has prompted investigation in other therapeutic areas. Preclinical animal models have shown promising activity for:

-

Pulmonary Arterial Hypertension (PAH): RP5063 prevented monocrotaline- and Sugen 5416-hypoxia-induced PAH in rats.

-

Idiopathic Pulmonary Fibrosis (IPF): The compound demonstrated efficacy in a bleomycin-induced rodent model of IPF.

-

Psoriasis: A topical formulation of this compound showed efficacy in an imiquimod-induced psoriatic mouse model.

These studies indicate that RP5063 mitigates fibrosis and inflammation in relevant translational models.

Conclusion

The preclinical evaluation of RP5063 (this compound) has characterized it as a potent and multimodal dopamine-serotonin system stabilizer. In vitro studies have detailed its unique receptor binding and functional activity profile. In vivo studies using established rodent models of schizophrenia have provided proof-of-concept for its antipsychotic, pro-cognitive, and sensorimotor gating-restorative effects. While specific data from formal toxicology and pharmacokinetic studies are not publicly detailed, their successful completion underpinned the transition to clinical trials. The preclinical data package strongly supports the therapeutic potential of RP5063 in schizophrenia and other disorders, highlighting a differentiated mechanism of action that may translate to an improved clinical profile.

References

Brilaroxazine discovery and development history

An In-depth Technical Guide to the Discovery and Development of Brilaroxazine

Abstract

This compound (developmental code name: RP5063) is a novel, third-generation atypical antipsychotic discovered and developed by Reviva Pharmaceuticals.[1][2][3][4] It is a multimodal dopamine and serotonin receptor modulator currently in late-stage clinical development for the treatment of schizophrenia.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical, and clinical development of this compound, intended for researchers, scientists, and drug development professionals.

Discovery and Rationale

This compound was discovered in-house by Reviva Pharmaceuticals as a new chemical entity. The impetus for its development was to address the significant unmet medical needs in the treatment of schizophrenia, where existing therapies often exhibit suboptimal efficacy, poor tolerability, and low patient adherence rates. The goal was to create a dopamine-serotonin system modulator with a broad spectrum of activity against the positive, negative, and cognitive symptoms of schizophrenia, while minimizing the metabolic, cardiovascular, and neurological side effects associated with earlier antipsychotics. This compound's development has also been extended to explore its potential in other neuropsychiatric disorders such as bipolar disorder, major depressive disorder (MDD), and attention-deficit/hyperactivity disorder (ADHD), as well as inflammatory conditions like pulmonary arterial hypertension (PAH) and idiopathic pulmonary fibrosis (IPF). The U.S. FDA has granted it Orphan Drug Designation for both PAH and IPF.

Pharmacological Profile

Mechanism of Action

This compound is a dopamine-serotonin system modulator with a unique pharmacological profile. It functions as a partial agonist at dopamine D₂, D₃, and D₄ receptors, as well as serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors. Concurrently, it acts as an antagonist at serotonin 5-HT₂ₑ, 5-HT₂ₒ, 5-HT₆, and 5-HT₇ receptors. This multimodal activity is believed to stabilize the dopamine and serotonin neurotransmitter systems, addressing both the hyperdopaminergic state associated with positive symptoms and the serotonergic dysregulation linked to negative and cognitive symptoms of schizophrenia. Additionally, this compound has been shown to mitigate multiple inflammatory cytokines, suggesting a potential role in addressing the neuroinflammation increasingly recognized as a factor in schizophrenia's pathophysiology.

Receptor Binding Affinity

This compound exhibits high affinity for a range of dopamine and serotonin receptors implicated in schizophrenia. The binding affinities (Ki) are summarized in the table below.

| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity |

| Dopamine Receptors | ||

| D₂ (D₂ₛ, D₂ₗ) | High Affinity | Partial Agonist |

| D₃ | High Affinity | Partial Agonist |

| D₄ | High Affinity | Partial Agonist |

| D₁ | Moderate Affinity | N/A |

| D₅ | Moderate Affinity | N/A |

| Serotonin Receptors | ||

| 5-HT₁ₐ | 1.5 | Partial Agonist |

| 5-HT₂ₐ | 2.5 | Partial Agonist |

| 5-HT₂ₑ | 0.19 | Antagonist |

| 5-HT₂ₒ | Moderate Affinity | Antagonist |

| 5-HT₆ | Moderate Affinity | Antagonist |

| 5-HT₇ | 2.7 | Antagonist |

| 5-HT₃ | Moderate Affinity | N/A |

| Other Targets | ||

| Serotonin Transporter (SERT) | Moderate Affinity | N/A |

| α₄β₂ Nicotinic | Moderate Affinity | N/A |

| H₁ | Moderate Affinity | N/A |

| α₁ₑ Adrenergic | Moderate Affinity | N/A |

Data compiled from multiple sources. "High Affinity" generally refers to Ki values ≤ 6 nM.

Pharmacokinetics

| Parameter | Value |

| Bioavailability | >80% |

| Protein Binding | >99% |

| Metabolism | Hepatic (Primarily CYP3A4 ~64%, CYP2D6 ~17%) |

| Elimination Half-life | ~55 hours (~44.5 hours calculated in one analysis) |

| Dosing Schedule | Once-daily |

Data sourced from Wikipedia and a Neurology Journal publication. A drug-drug interaction study indicated no clinically significant interaction when co-administered with a CYP3A4 inhibitor.

Preclinical Development

This compound's efficacy was first established in rodent models designed to emulate symptoms of human schizophrenia. These studies provided the foundational proof-of-concept for its antipsychotic activity.

Key Preclinical Experiments and Protocols

-

Apomorphine-Induced Climbing in Mice: This model assesses D₂ receptor antagonism.

-

Protocol: NMRI mice were divided into groups and administered this compound (1, 3, and 10 mg/kg i.p.), the typical antipsychotic haloperidol (0.5 mg/kg i.p.), or a vehicle. Climbing behavior induced by the dopamine agonist apomorphine was then observed and scored.

-

Results: this compound demonstrated a significant reduction in climbing behavior, indicative of its antipsychotic potential.

-

-

Dizocilpine-Induced Hyperlocomotion in Rats: This model evaluates effects on NMDA receptor hypofunction, relevant to psychosis and cognitive deficits.

-

Protocol: Wistar rats received this compound (3, 10, and 30 mg/kg i.p.), olanzapine (as a comparator), or vehicle. Locomotor activity, stereotypy, and rearing behaviors induced by the NMDA antagonist dizocilpine (MK-801) were measured.

-

Results: this compound significantly decreased dizocilpine-induced spontaneous locomotor activity by up to 40% (p<0.001 at 10 mg/kg) and induced locomotion by up to 49% (p<0.01 at 10 mg/kg). It also reduced stereotypy by 51-58% (p<0.001 at 10 and 30 mg/kg).

-

-

Bleomycin-Induced Pulmonary Fibrosis in Rodents: This model was used to assess the drug's anti-inflammatory and anti-fibrotic potential for IPF.

-

Protocol: In a rodent model of IPF induced by bleomycin, this compound was administered to evaluate its effects on survival, lung function, fibrosis, and inflammation.

-

Results: The study provided proof-of-concept, showing that this compound improved survival and lung function while reducing lung fibrosis and proinflammatory cytokines.

-

Clinical Development

This compound has undergone a comprehensive clinical trial program, progressing through Phase 1, 2, and 3 studies to establish its safety, tolerability, and efficacy in humans.

Phase 1 Studies

Initial Phase 1 studies in healthy volunteers and patients with stable schizophrenia established a promising safety, pharmacokinetic, and pharmacodynamic profile. The maximum tolerated dose was determined to be 100 mg in a multiple-dose study. The most common treatment-emergent adverse events (TEAEs) at therapeutic doses were generally mild and included somnolence and akathisia.

Phase 2 (REFRESH) Trial (NCT01490086)

-

Design: A randomized, double-blind, placebo-controlled, multicenter study in 234 patients with acute exacerbation of schizophrenia or schizoaffective disorder.

-

Protocol: Patients were administered fixed daily doses of this compound (15 mg or 50 mg) or placebo for 28 days. The primary efficacy endpoint was the change in the Positive and Negative Syndrome Scale (PANSS) total score from baseline to Day 28.

-

Results: The trial met its primary endpoint, with this compound demonstrating a statistically significant reduction in PANSS total score compared to placebo. The safety profile was favorable, with no significant weight gain, or adverse cardiac or endocrine effects.

Phase 3 (RECOVER) Program

The pivotal Phase 3 program includes the completed RECOVER trial (NCT05184335), an ongoing open-label extension (OLE) study, and the planned RECOVER-2 trial.

-

Design: A 4-week, randomized, double-blind, placebo-controlled, multicenter trial involving 411 patients with acute schizophrenia.

-

Protocol: Patients received once-daily this compound at doses of 15 mg or 50 mg, or placebo. The primary endpoint was the change in PANSS Total Score from baseline at week 4. Secondary endpoints included changes in PANSS subscales (Positive, Negative, Social Cognition, etc.), Clinical Global Impression-Severity (CGI-S), and Personal and Social Performance (PSP) scores.

-

Results: The trial successfully met its primary and all secondary endpoints for the 50 mg dose.

-

Primary Endpoint: The 50 mg dose achieved a 10.1-point reduction in PANSS total score over placebo (-23.9 vs -13.8, p < 0.001).

-

Secondary Endpoints: The 50 mg dose showed statistically significant and clinically meaningful improvements across all major symptom domains, including positive symptoms (p<0.001), negative symptoms (p=0.003), and CGI-S (p<0.001). The 15 mg dose showed a strong trend for improvement and met statistical significance on the PANSS Social Cognition and PSP secondary endpoints.

-

Safety: The safety profile was comparable to placebo, with a lower discontinuation rate in the 50 mg group than in the placebo group.

-

-

Design: A 1-year, open-label, multicenter study to assess long-term safety, tolerability, and efficacy in patients with stable schizophrenia, including rollovers from the RECOVER trial.

-

Protocol: Patients receive flexible dosing of this compound (15, 30, or 50 mg).

-

Results: Topline data after one year demonstrated sustained efficacy and a favorable long-term safety profile. There was a significant and sustained reduction in PANSS total scores (-18.6 points pooled), positive symptoms (-5.2 points), and negative symptoms (-4.5 points) (p ≤ .0001 for all). The most common treatment-related adverse events were weight increase (3.2%), insomnia (1.8%), and somnolence (1.6%).

-

Design: A confirmatory 4-week, global, randomized, double-blind, placebo-controlled Phase 3 study in approximately 450 patients with acute schizophrenia.

-

Protocol: Patients will receive fixed doses of this compound (30 mg or 50 mg) or placebo once daily. The primary endpoint is the change in PANSS total score from baseline to Day 28. The trial is expected to initiate in Q2 2024 with completion anticipated in Q2 2025.

Summary of Clinical Efficacy Data (RECOVER Trial)

| Endpoint | Placebo (N=137) | This compound 15 mg (N=140) | This compound 50 mg (N=134) |

| PANSS Total Score (Primary) | -13.8 | Trend toward improvement | -23.9 (p < 0.001) |

| PANSS Positive Symptoms | - | - | Significant Reduction (p < 0.001) |

| PANSS Negative Symptoms | - | - | Significant Reduction (p = 0.003) |

| PANSS Social Cognition | - | Significant Improvement (p = 0.024) | Significant Improvement (p < 0.001) |

| CGI-S Score | - | - | Significant Improvement (p < 0.001) |

| Personal and Social Performance (PSP) | - | Significant Improvement (p = 0.022) | Significant Improvement (p < 0.001) |

Data from the pivotal Phase 3 RECOVER trial.

Visualizations

This compound's Core Signaling Pathway Modulation

Caption: this compound's multimodal action on key dopamine and serotonin receptors.

This compound Clinical Development Workflow

Caption: The clinical development and regulatory pathway for this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the development of treatments for schizophrenia. Its unique mechanism as a dopamine-serotonin system modulator, combined with a strong efficacy profile and favorable tolerability, positions it as a promising therapeutic option to address the existing unmet needs in schizophrenia management. The successful completion of the pivotal RECOVER trial and positive long-term data from the OLE study provide robust evidence supporting its potential. Following the completion of the confirmatory RECOVER-2 trial, Reviva Pharmaceuticals anticipates submitting a New Drug Application (NDA) to the FDA in the third quarter of 2025. If approved, this compound could become commercially available by 2026. Further research into its efficacy for other neuropsychiatric and inflammatory disorders continues to expand its potential therapeutic applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What clinical trials have been conducted for this compound? [synapse.patsnap.com]

- 3. revivapharma.com [revivapharma.com]

- 4. Reviva Announces Positive Preliminary Topline Data for the Long-Term Open Label Extension Portion of the Phase 3 RECOVER Study Evaluating this compound in Schizophrenia - BioSpace [biospace.com]

Brilaroxazine Target Engagement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brilaroxazine (formerly RP5063) is a novel, third-generation atypical antipsychotic agent under development for the treatment of schizophrenia and other neuropsychiatric and inflammatory disorders.[1][2] Its therapeutic potential is attributed to its unique mechanism of action as a dopamine-serotonin system modulator.[1] This technical guide provides an in-depth overview of the target engagement studies of this compound, presenting quantitative data, detailed experimental methodologies, and visualizations of its signaling pathways and experimental workflows.

Core Target Engagement Profile

This compound exhibits a distinct pharmacological profile characterized by its high affinity for multiple dopamine and serotonin receptor subtypes.[3] It acts as a partial agonist at dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors.[3] Conversely, it demonstrates antagonist activity at serotonin 5-HT2B, 5-HT6, and 5-HT7 receptors. This multifaceted receptor interaction is believed to contribute to its broad-spectrum efficacy in addressing the positive, negative, and cognitive symptoms of schizophrenia, while potentially offering a favorable side-effect profile compared to existing treatments.

Quantitative Analysis of Target Engagement

The binding affinities of this compound for its primary molecular targets have been quantified through in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the concentration of the drug required to occupy 50% of the receptors, with a lower Ki value indicating a higher binding affinity.

Table 1: this compound Receptor Binding Affinity Profile

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |

| Dopamine Receptors | ||

| D2 | High Affinity | Partial Agonist |

| D3 | High Affinity | Partial Agonist |

| D4 | High Affinity | Partial Agonist |

| Serotonin Receptors | ||

| 5-HT1A | High Affinity (e.g., 1.5 nM) | Potent Partial Agonist |

| 5-HT2A | High Affinity | Weak Partial Agonist / Neutral Antagonist |

| 5-HT2B | High Affinity | Antagonist |

| 5-HT2C | Moderate Affinity | Antagonist |

| 5-HT6 | Moderate Affinity | Antagonist |

| 5-HT7 | High Affinity | Antagonist |

| Other Targets | ||

| Serotonin Transporter (SERT) | Moderate Affinity | - |

| Nicotinic Acetylcholine α4β2 | Moderate Affinity | - |

Note: "High Affinity" is generally considered to be a Ki value of ≤10 nM, and "Moderate Affinity" is typically in the range of 10-100 nM. Specific Ki values are proprietary and not always publicly disclosed.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. While the exact protocols used for this compound are proprietary, a general methodology can be outlined based on standard practices.

Objective: To determine the in vitro binding affinity (Ki) of this compound for various dopamine and serotonin receptors.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

-

A specific radioligand for each receptor (e.g., [3H]Spiperone for D2/D3 receptors)

-

This compound at various concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Frozen cell pellets expressing the target receptor are thawed and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.

-

Competitive Binding: A fixed concentration of the radioligand and varying concentrations of this compound are incubated with the prepared cell membranes in a 96-well plate.

-

Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Receptor Occupancy Studies

In vivo receptor occupancy studies are crucial for understanding the relationship between the dose of a drug, its concentration in the brain, and the extent to which it binds to its target receptors in a living organism. These studies for this compound have been conducted in preclinical animal models.

Objective: To determine the dose-dependent occupancy of dopamine D2 and other relevant receptors by this compound in the brain.

Methodology (General Overview): Positron Emission Tomography (PET) is a common imaging technique used for in vivo receptor occupancy studies.

Procedure:

-

Animal Model: Rodents or non-human primates are typically used.

-

Radiotracer Administration: A specific PET radiotracer for the target receptor (e.g., [11C]raclopride for D2 receptors) is administered intravenously.

-

Drug Administration: this compound is administered at various doses and at different time points before or after the radiotracer injection.

-

PET Imaging: The animal is placed in a PET scanner, and the distribution of the radiotracer in the brain is measured over time.

-

Data Analysis: The binding potential (BPND) of the radiotracer in specific brain regions is calculated from the PET data. The percentage of receptor occupancy by this compound is then determined by the reduction in BPND compared to a baseline scan without the drug.

Functional Assays

Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or partial agonist at a given receptor. For G-protein coupled receptors (GPCRs) like the dopamine and serotonin receptors targeted by this compound, common functional assays measure the downstream signaling events following receptor activation.

Objective: To characterize the functional activity of this compound at its target receptors.

Methodology (Example: G-protein Activation Assay): The [35S]GTPγS binding assay is a widely used method to measure G-protein activation.

Procedure:

-

Membrane Preparation: Similar to radioligand binding assays, cell membranes expressing the receptor of interest are prepared.

-

Assay Components: The membranes are incubated with this compound at various concentrations in the presence of GDP and [35S]GTPγS.

-

Receptor Activation: Agonist or partial agonist binding to the receptor stimulates the exchange of GDP for GTP on the α-subunit of the G-protein. The use of the non-hydrolyzable GTP analog, [35S]GTPγS, results in its incorporation and accumulation.

-

Filtration and Quantification: The reaction is stopped, and the membranes are filtered to separate bound from unbound [35S]GTPγS. The amount of radioactivity on the filters is then quantified.

-

Data Analysis: The level of [35S]GTPγS binding indicates the degree of G-protein activation. Plotting the results against the concentration of this compound allows for the determination of its potency (EC50) and efficacy (Emax) as a partial agonist or its ability to block agonist-induced activation as an antagonist.

Visualizing this compound's Mechanism and Engagement

Signaling Pathways

The following diagram illustrates the primary signaling pathways modulated by this compound, highlighting its dual action on dopamine and serotonin systems.

Caption: this compound's multifaceted interaction with key dopamine and serotonin receptors.

Experimental Workflow for Target Engagement

The logical flow of experiments to characterize the target engagement of a novel compound like this compound is depicted below.

Caption: A generalized workflow for the preclinical assessment of this compound's target engagement.

Conclusion

The target engagement profile of this compound underscores its potential as a next-generation antipsychotic with a well-defined and multifaceted mechanism of action. Its high affinity and distinct functional activities at key dopamine and serotonin receptors provide a strong rationale for its clinical development in schizophrenia and other disorders. The combination of in vitro binding and functional assays with in vivo receptor occupancy studies has been instrumental in elucidating the pharmacological properties of this compound and guiding its progression into clinical trials. Further research will continue to refine our understanding of how this unique target engagement profile translates into therapeutic benefits for patients.

References

In Vitro Activity of Brilaroxazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brilaroxazine (developmental code name: RP5063) is an investigational atypical antipsychotic agent that acts as a multimodal dopamine and serotonin system modulator. Its unique pharmacodynamic profile suggests potential therapeutic benefits in a range of neuropsychiatric and inflammatory disorders. This technical guide provides a comprehensive overview of the in vitro activity of this compound, focusing on its receptor binding affinity, functional activity at key central nervous system (CNS) targets, and the associated signaling pathways. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the preclinical pharmacological characteristics of this novel compound.

Receptor Binding Affinity

This compound has been characterized in a variety of in vitro radioligand binding assays to determine its affinity for a wide range of CNS receptors. The binding affinity is typically expressed as the inhibitor constant (Ki), which represents the concentration of the drug that will bind to half of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity.

This compound exhibits a high affinity for several dopamine and serotonin receptor subtypes. It also shows moderate affinity for other serotonin receptors and the serotonin transporter (SERT). The following table summarizes the reported binding affinities of this compound for key CNS receptors.

| Receptor Family | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| Dopamine | D₂ | High Affinity | [1][2] |

| D₃ | High Affinity | [1][2] | |

| D₄ | High Affinity | [1] | |

| Serotonin | 5-HT₁ₐ | High Affinity | |

| 5-HT₂ₐ | High Affinity | ||

| 5-HT₂ₑ | High Affinity | ||

| 5-HT₇ | High Affinity | ||

| 5-HT₆ | Moderate Affinity | ||

| SERT | Moderate Affinity | ||

| Nicotinic Acetylcholine | α₄β₂ | Moderate Affinity |

Table 1: Receptor Binding Affinities of this compound

Functional Activity

The functional activity of this compound at its target receptors has been investigated using various in vitro cellular assays. These assays measure the ability of the compound to either stimulate (agonist activity) or block (antagonist activity) the receptor's signaling cascade.

This compound is characterized as a partial agonist at dopamine D₂, D₃, and D₄ receptors, as well as at the serotonin 5-HT₁ₐ receptor. At the serotonin 5-HT₂ₐ receptor, it acts as a weak partial agonist or a neutral antagonist. In contrast, it demonstrates antagonist activity at the serotonin 5-HT₂ₑ, 5-HT₆, and 5-HT₇ receptors.

| Receptor | Functional Activity |

| Dopamine D₂ | Partial Agonist |

| Dopamine D₃ | Partial Agonist |

| Dopamine D₄ | Partial Agonist |

| Serotonin 5-HT₁ₐ | Partial Agonist |

| Serotonin 5-HT₂ₐ | Weak Partial Agonist / Neutral Antagonist |

| Serotonin 5-HT₂ₑ | Antagonist |

| Serotonin 5-HT₆ | Antagonist |

| Serotonin 5-HT₇ | Antagonist |

Table 2: Functional Activity of this compound at Key CNS Receptors

Quantitative data such as EC₅₀, Eₘₐₓ, or percent inhibition/activation are not consistently available in the public domain for this compound.

Experimental Protocols

Detailed experimental protocols for the in vitro characterization of this compound are not publicly available. However, based on standard pharmacological practices, the following methodologies are likely to have been employed.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

General Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of cells or membranes expressing that receptor. The test compound (this compound) is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptors is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

Typical Workflow:

-

Membrane Preparation: Cells expressing the receptor of interest are cultured and harvested. The cell membranes are then isolated through a series of centrifugation steps.

-

Assay Incubation: The prepared membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound are incubated together in a suitable buffer.

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the IC₅₀ and subsequently the Ki value.

-

References

Brilaroxazine: A Comprehensive Technical Overview of its Binding Affinity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brilaroxazine (formerly RP5063) is a novel, third-generation atypical antipsychotic agent under development for the treatment of schizophrenia and other neuropsychiatric and inflammatory disorders.[1] Its clinical efficacy is attributed to its unique and broad pharmacological profile as a dopamine-serotonin system modulator. This technical guide provides an in-depth analysis of this compound's binding affinity for various neurotransmitter receptors and transporters, details the experimental methodologies used to characterize these interactions, and visualizes the key signaling pathways involved.

Data Presentation: Binding Affinity and Functional Activity

The binding affinity of this compound for a range of molecular targets has been quantified through extensive preclinical research. The following table summarizes the equilibrium dissociation constants (Ki) and the functional activity of this compound at these receptors. Lower Ki values are indicative of higher binding affinity.

| Target Receptor | Functional Activity | Binding Affinity, Ki (nM) |

| Dopamine D2L | Partial Agonist | 0.45 |

| Dopamine D2S | Partial Agonist | 0.28 |

| Dopamine D3 | Partial Agonist | 3.7 |

| Dopamine D4 | Partial Agonist | Not Specified |

| Serotonin 5-HT1A | Partial Agonist | Not Specified |

| Serotonin 5-HT2A | Antagonist | Not Specified |

| Serotonin 5-HT2B | Antagonist | Not Specified |

| Serotonin 5-HT2C | Antagonist | Not Specified |

| Serotonin 5-HT6 | Antagonist | Not Specified |

| Serotonin 5-HT7 | Antagonist | Not Specified |

Table 1: this compound Target Receptor Activity Profile. Data sourced from a Reviva Pharmaceuticals corporate presentation.

This compound demonstrates high affinity for Dopamine D2 (both long and short isoforms) and D3 receptors, where it acts as a partial agonist.[1] It also exhibits partial agonism at D4 and Serotonin 5-HT1A receptors.[1] Conversely, it functions as an antagonist at several serotonin receptors, including 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7.[1] This profile suggests a multifaceted mechanism of action, stabilizing both dopaminergic and serotonergic neurotransmission.

Experimental Protocols

The determination of this compound's binding affinity and functional activity involves a suite of standardized in vitro pharmacological assays. While the specific protocols for this compound are proprietary, this section outlines the general methodologies typically employed for such characterizations.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of this compound for its target receptors by measuring its ability to displace a specific, high-affinity radiolabeled ligand.

General Protocol:

-

Membrane Preparation:

-

Cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells) or homogenized brain tissue from animal models are used.

-

The cells or tissue are lysed and centrifuged to isolate the cell membranes containing the target receptors.

-

The membrane preparation is washed and resuspended in an appropriate assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[2]

-

-

Competitive Binding Assay:

-

A constant concentration of a specific radioligand (e.g., [3H]Spiperone for D2 receptors, [3H]WAY-100635 for 5-HT1A receptors, or [3H]Ketanserin for 5-HT2A receptors) is incubated with the membrane preparation.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

-

The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester to separate the bound from the unbound radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters, which is proportional to the amount of bound radioligand, is measured using a scintillation counter.

-

-

Data Analysis:

-

The data are used to generate a competition curve, plotting the percentage of specific radioligand binding against the concentration of this compound.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined from this curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or partial agonist at a given receptor.

Objective: To measure changes in intracellular cyclic adenosine monophosphate (cAMP) levels in response to this compound to determine its functional activity at Gs-coupled (stimulatory) or Gi/o-coupled (inhibitory) receptors, such as Dopamine D2 and Serotonin 5-HT1A receptors.

General Protocol:

-

Cell Culture: Cells expressing the target receptor are cultured in appropriate media.

-

Assay Procedure:

-

Cells are treated with this compound at various concentrations.

-

For antagonist activity determination, cells are co-incubated with this compound and a known agonist for the receptor.

-

For Gi/o-coupled receptors, cells are often stimulated with forskolin to induce cAMP production, and the inhibitory effect of the compound is measured.

-

-

cAMP Measurement: Intracellular cAMP levels are quantified using various methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.

-

Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values, which reflect the potency of the compound. The maximal effect (Emax) indicates the efficacy of the compound.

Objective: To measure the activation of phospholipase C (PLC) in response to this compound to determine its functional activity at Gq/11-coupled receptors, such as the Serotonin 5-HT2A receptor. PLC activation leads to the production of inositol phosphates (IPs).

General Protocol:

-

Cell Culture and Labeling: Cells expressing the 5-HT2A receptor are cultured and often pre-labeled with [3H]-myo-inositol, which is incorporated into cellular phosphoinositides.

-

Assay Procedure:

-

Cells are stimulated with various concentrations of this compound.

-

For antagonist activity, cells are co-incubated with this compound and a known 5-HT2A agonist (e.g., serotonin).

-

-

Inositol Phosphate Measurement: The reaction is stopped, and the accumulated radiolabeled inositol phosphates are separated from other cellular components using ion-exchange chromatography. The radioactivity of the IP fraction is then measured.

-

Data Analysis: Dose-response curves are constructed to determine the EC50 or IC50 values and the Emax, providing information on the potency and efficacy of this compound at the 5-HT2A receptor.

Mandatory Visualization: Signaling Pathways

The therapeutic effects of this compound are mediated through its modulation of key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the primary signaling cascades associated with the Dopamine D2, Serotonin 5-HT1A, and Serotonin 5-HT2A receptors.

Dopamine D2 Receptor Signaling Pathway

This compound acts as a partial agonist at the Dopamine D2 receptor, which is primarily coupled to the Gi/o G-protein. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Serotonin 5-HT1A Receptor Signaling Pathway

As a partial agonist at the Serotonin 5-HT1A receptor, this compound also modulates the Gi/o-coupled signaling cascade, leading to a reduction in cAMP production.

Serotonin 5-HT2A Receptor Signaling Pathway

This compound acts as an antagonist at the Serotonin 5-HT2A receptor, thereby blocking the Gq/11-mediated signaling pathway. This pathway, when activated, leads to the stimulation of Phospholipase C (PLC) and subsequent downstream signaling events.

Conclusion

This compound's distinct binding affinity profile, characterized by partial agonism at key dopamine and serotonin receptors and antagonism at others, underpins its potential as a novel therapeutic for schizophrenia and other disorders. The methodologies outlined in this guide provide a framework for understanding how this profile is determined, and the visualized signaling pathways offer insight into its mechanism of action at the molecular level. This comprehensive technical overview serves as a valuable resource for researchers and professionals in the field of drug development.

References

RP5063 (Brilaroxazine): A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

RP5063, also known as brilaroxazine, is a novel, orally active, multimodal dopamine-serotonin system stabilizer under development for the treatment of schizophrenia and other neuropsychiatric and inflammatory disorders.[1][2] As a third-generation antipsychotic, it exhibits a distinct pharmacological profile characterized by partial agonism at dopamine D₂, D₃, and D₄ receptors, as well as serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors.[1][3] It also acts as an antagonist at serotonin 5-HT₂₋, 5-HT₂₋, 5-HT₆, and 5-HT₇ receptors.[1] This multifaceted mechanism of action suggests the potential for broad efficacy against the positive, negative, and cognitive symptoms of schizophrenia, with a favorable safety and tolerability profile. This technical guide provides a detailed summary of the chemical structure, physicochemical properties, pharmacology, pharmacokinetics, and preclinical evidence supporting the clinical development of RP5063.

Chemical Structure and Physicochemical Properties

RP5063, with the developmental code name this compound, is a new chemical entity. Its chemical structure and properties are summarized in the tables below.

Table 1: Chemical Identity of RP5063

| Identifier | Value |

| IUPAC Name | 6-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy]-4H-1,4-benzoxazin-3-one |

| Other Names | This compound, Oxaripiprazole |

| CAS Number | 1239729-06-6 |

| Molecular Formula | C₂₂H₂₅Cl₂N₃O₃ |

| Molecular Weight | 450.36 g/mol |

| Canonical SMILES | C1CN(CCN1CCCCOC2=CC3=C(C=C2)OCC(=O)N3)C4=C(C(=CC=C4)Cl)Cl |

Table 2: Physicochemical Properties of RP5063

| Property | Value |

| Solubility | Information not publicly available in detail. |

| Protein Binding | >99% |

| Bioavailability | >80% |

Pharmacology

RP5063 is a multimodal dopamine and serotonin receptor modulator. Its broad receptor binding profile and functional activity are key to its potential therapeutic effects.

Receptor Binding Affinity

RP5063 demonstrates high affinity for a range of dopamine and serotonin receptors implicated in the pathophysiology of schizophrenia. A summary of its binding affinities (Ki) is presented in Table 3.

Table 3: Receptor Binding Affinity (Ki) of RP5063

| Receptor | Binding Affinity (Ki, nM) |

| Dopamine D₂ | ≤6 |

| Dopamine D₃ | ≤6 |

| Dopamine D₄ | ≤6 |

| Serotonin 5-HT₁ₐ | ≤6 |

| Serotonin 5-HT₂ₐ | ≤6 |

| Serotonin 5-HT₂₋ | ≤6 |

| Serotonin 5-HT₇ | ≤6 |

| Serotonin 5-HT₆ | ≤50 |

| Serotonin Transporter (SERT) | Moderate Affinity |

| Nicotinic Acetylcholine α₄β₂ | Moderate Affinity |

Functional Activity

RP5063 exhibits a mixed agonist-antagonist profile at key receptors, which is characteristic of third-generation antipsychotics. This profile is thought to contribute to its stabilizing effect on the dopamine and serotonin systems.

Table 4: Functional Activity of RP5063

| Receptor | Functional Activity |

| Dopamine D₂, D₃, D₄ | Partial Agonist |

| Serotonin 5-HT₁ₐ | Partial Agonist |

| Serotonin 5-HT₂ₐ | Partial Agonist |

| Serotonin 5-HT₂₋ | Antagonist |

| Serotonin 5-HT₆ | Antagonist |

| Serotonin 5-HT₇ | Antagonist |

Signaling Pathways

The functional activity of RP5063 at D₂ and 5-HT₂ₐ receptors modulates downstream signaling pathways, including those involving cyclic adenosine monophosphate (cAMP). As a partial agonist at D₂ receptors, which are Gαi-coupled, RP5063 is expected to modulate adenylyl cyclase activity, leading to a stabilization of cAMP levels.

Pharmacokinetics and Metabolism

RP5063 exhibits predictable pharmacokinetic properties that support a once-daily dosing regimen.

Table 5: Pharmacokinetic Parameters of RP5063 in Humans

| Parameter | Value |

| Time to Maximum Concentration (Tmax) | ~5 hours (single dose) |

| Elimination Half-life (t₁/₂) | 55 hours |

| Metabolism | Primarily hepatic via CYP3A4 (64%) and CYP2D6 (17%) |

| Excretion | Primarily through feces |

Preclinical Efficacy

The antipsychotic potential of RP5063 has been evaluated in established animal models of schizophrenia.

Apomorphine-Induced Climbing in Mice

This model assesses the D₂ receptor antagonist activity of a compound. Apomorphine, a dopamine agonist, induces a characteristic climbing behavior in mice, which can be inhibited by antipsychotics.

Experimental Protocol:

-

Animals: Male NMRI mice.

-

Procedure: Mice are placed in wire mesh cages. Following an acclimatization period, they are administered the test compound (RP5063 or vehicle) intraperitoneally (i.p.). After a set pretreatment time, apomorphine is administered subcutaneously (s.c.). The climbing behavior, typically the time spent climbing, is then observed and quantified for a defined period.

-

Results: In a study, RP5063 at doses of 1, 3, and 10 mg/kg (i.p.) significantly decreased apomorphine-induced climbing compared to the vehicle control group.

Dizocilpine (MK-801)-Induced Hyperlocomotion in Rats

This model is used to evaluate the efficacy of antipsychotics against the positive symptoms of schizophrenia. Dizocilpine, an NMDA receptor antagonist, induces hyperlocomotor activity in rodents.

Experimental Protocol:

-

Animals: Male Wistar rats.

-

Procedure: Rats are habituated to an open-field arena equipped with photobeam detectors to measure locomotor activity. They are then treated with the test compound (RP5063 or vehicle) followed by dizocilpine. Locomotor activity (e.g., distance traveled, rearing) is recorded for a specified duration.

-

Results: RP5063 (3, 10, and 30 mg/kg, i.p.) demonstrated a reduction in both spontaneous and dizocilpine-induced locomotor activity. It also reduced stereotypy at 10 and 30 mg/kg.

Prepulse Inhibition (PPI) of the Acoustic Startle Response in Rats

PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. A weak auditory stimulus (prepulse) preceding a startling stimulus (pulse) normally inhibits the startle response. This inhibition is disrupted by dopamine agonists like apomorphine, and this disruption can be reversed by antipsychotic drugs.

Experimental Protocol:

-

Animals: Male Wistar rats.

-

Procedure: Rats are placed in a startle chamber. The session begins with an acclimatization period with background white noise. This is followed by a series of trials, including pulse-alone trials (a loud burst of white noise) and prepulse-pulse trials (a softer tone preceding the loud burst). The startle response is measured by a transducer in the platform. The percentage of PPI is calculated as the reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials.

-

Results: RP5063 dose-dependently reversed the apomorphine-induced deficit in PPI.

References

Brilaroxazine's Effect on Pro-Inflammatory Cytokines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brilaroxazine (RP5063) is a novel, multimodal serotonin-dopamine signaling modulator under investigation for neuropsychiatric and inflammatory disorders.[1] Beyond its primary activity on central nervous system receptors, a significant body of evidence from both clinical and preclinical studies demonstrates its capacity to modulate pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the existing data on this compound's anti-inflammatory effects, detailing quantitative outcomes, experimental methodologies, and proposed mechanistic pathways. The consistent reduction of key pro-inflammatory mediators like TNF-α, IL-6, and IL-8 across different models suggests a potential dual-mechanism model for this compound, combining neurotransmission modulation with the attenuation of neuroinflammation.[2] This positions this compound as a compound of interest not only for schizophrenia, where neuroinflammation is increasingly implicated, but also for other conditions with an inflammatory etiology.[3]

Introduction: The Anti-Inflammatory Hypothesis of this compound

This compound is an atypical antipsychotic with a complex pharmacodynamic profile, acting as a partial agonist at serotonin 5-HT1A/2A and dopamine D2/3/4 receptors, and an antagonist at 5-HT2B/7 receptors.[2] The rationale for its anti-inflammatory effects stems, in part, from its potent antagonism of the 5-HT2B and 5-HT7 receptors, which are implicated in inflammatory and immune system processes. Preclinical studies in models of pulmonary arterial hypertension (PAH), idiopathic pulmonary fibrosis (IPF), and psoriasis have provided the foundational evidence for this compound's ability to inhibit the release of multiple pro-inflammatory cytokines.[2] This has been subsequently corroborated in clinical settings, most notably in the Phase 3 RECOVER trial for schizophrenia, where treatment with this compound led to significant reductions in key circulating pro-inflammatory biomarkers. This convergence of preclinical and clinical data supports the investigation of this compound's therapeutic potential in diseases driven or exacerbated by inflammatory processes.

Quantitative Data on Cytokine Modulation